molecular formula C5H10FN B2509456 4-Fluoropiperidine CAS No. 78197-27-0

4-Fluoropiperidine

Cat. No.: B2509456
CAS No.: 78197-27-0
M. Wt: 103.14
InChI Key: QBLLOOKBLTTXHB-UHFFFAOYSA-N
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Description

4-Fluoropiperidine (CAS 78197-27-0) is a fluorinated heterocyclic compound with the molecular formula C₅H₁₀FN and a molecular weight of 103.138 g/mol. Its structure features a six-membered piperidine ring substituted with a fluorine atom at the 4-position, conferring unique electronic and steric properties. The fluorine atom reduces the basicity of the amine group, lowering its pKa compared to non-fluorinated piperidines, which impacts pharmacokinetic (PK) properties such as oral absorption and bioavailability .

This compound is widely utilized in medicinal chemistry as a bioisostere for piperazine or morpholine moieties. For example, it serves as a key scaffold in T-type calcium channel antagonists (e.g., compound (S)-5), demonstrating enhanced selectivity and in vivo efficacy without cardiovascular side effects . It is also employed in positron emission tomography (PET) radiotracers due to its favorable physicochemical properties, including moderate clogP values (2.7–3.0) that facilitate blood-brain barrier (BBB) penetration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with N-fluorobenzenesulfonimide (NFSI) in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out at low temperatures, typically between -78°C and -40°C, to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purification of the product is typically achieved through distillation or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Prins Fluorination Cyclisation

The Prins reaction, using BF₃·OEt₂ as a Lewis acid, enables the synthesis of 4-fluoropiperidine via cyclisation of alkenes with fluorinated carbonyl components. This method introduces a fluorine atom at the 4-position during the formation of the six-membered ring. While yields are moderate (40–60%), the reaction can be accelerated under microwave conditions .

Mechanistic Insight
The BF₃·OEt₂ catalyst facilitates carbocation generation, allowing fluoride incorporation into the ring structure. This approach provides access to fluorinated heterocycles without requiring pre-fluorinated starting materials .

Deconstructive Fluorination of Cyclic Amines

A radical-based deconstructive fluorination method using Selectfluor (1-chloro-1,2,2,2-tetrafluoroethane) enables direct fluorination of unstrained C(sp³)–C(sp³) bonds in cyclic amines. For This compound , this involves cleavage of a C–C bond adjacent to the nitrogen, followed by fluorination. The reaction also allows for dual functionalization (e.g., oxygenation and fluorination) in a single step .

Key Observations

  • Selectivity : Fluorination occurs preferentially at the C5 position in piperidines.

  • Functional Group Tolerance : Amides, esters, and hydroxy groups remain intact during the reaction.

  • Yields : Typically 20–50%, with partial recovery of starting material due to competing pathways .

Functionalization of this compound Derivatives

Post-synthesis modifications expand the utility of This compound . For example:

  • Aminomethylation : Reduction of azidomethyl groups (e.g., 4-azidomethyl-4-fluoropiperidine) with Pd/C yields aminomethylated derivatives .

  • Bromide Substitution : Bromination of methylene groups followed by nucleophilic displacement introduces diverse substituents .

  • Enantioselective Synthesis : Oxazolidine-substituted precursors enable enantioenriched piperidines via hydrogenation and auxiliary cleavage .

Example Functionalization Data

Starting MaterialReaction ConditionsProductYield (%)
4-azidomethyl-4-fluoropiperidinePd/C, MeOHAminomethyl-4-fluoropiperidine55
4-bromomethyl-4-fluoropiperidineBuLi, NFSI4-cyano-4-fluoropiperidine22

Scientific Research Applications

Role in Drug Design

Fluorinated compounds, including 4-fluoropiperidine, are increasingly incorporated into drug design due to their ability to enhance pharmacokinetic properties. The introduction of fluorine can improve metabolic stability, increase membrane permeability, and enhance binding affinity to biological targets . For instance, the incorporation of fluorine into piperidine derivatives has been shown to significantly affect their biological activity and selectivity towards specific receptors.

Case Studies

  • T-Type Calcium Channel Antagonists : A notable study involved the synthesis and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type calcium channel antagonist. This compound demonstrated potent activity in vitro and in vivo, indicating its potential for treating conditions associated with altered calcium signaling .
  • Orexin Receptor Antagonists : Another significant application is the development of this compound compounds as orexin receptor antagonists. These compounds are being explored for their therapeutic potential in treating neurological and psychiatric disorders by modulating orexin signaling pathways .

Synthetic Methods

The synthesis of this compound derivatives often involves advanced organic reactions such as hydrogenation processes that yield high diastereoselectivity. Recent advancements have allowed for the efficient production of various fluorinated piperidines from fluoropyridines, expanding the library of available compounds for pharmaceutical applications .

Diverse Applications

This compound derivatives have been synthesized to create analogs of existing drugs, enhancing their pharmacological profiles. For example:

  • Melperone Analog : A fluorinated analog of Melperone was developed using this compound as a core structure, demonstrating improved antipsychotic activity compared to its non-fluorinated counterpart .

Enhanced Binding Affinity

Fluorine's electronegativity contributes to increased binding affinity between drugs and their target proteins. This property is crucial for optimizing drug efficacy and minimizing side effects . The strategic placement of fluorine within the molecular structure can lead to significant improvements in therapeutic outcomes.

Implications in CNS Disorders

Research indicates that this compound derivatives may be effective in treating central nervous system (CNS) disorders due to their ability to penetrate the blood-brain barrier and interact with neurotransmitter systems . Their potential applications include treatments for anxiety, depression, and neurodegenerative diseases.

Data Table: Summary of Applications

Application AreaExample CompoundTarget ConditionNotes
Drug Design4-Aminomethyl-4-fluoropiperidineT-Type Calcium Channel AntagonistPotent CNS efficacy without cardiovascular effects
Neurological DisordersOrexin Receptor AntagonistsAnxiety, DepressionModulates orexin signaling pathways
Antipsychotic DevelopmentMelperone AnalogSchizophreniaEnhanced activity compared to non-fluorinated analogs

Mechanism of Action

The mechanism of action of 4-Fluoropiperidine is primarily related to its interaction with biological targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. For example, fluorinated piperidines have been studied for their ability to inhibit enzymes such as beta-secretase, which is involved in the proteolytic processing of amyloid precursor protein .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of 4-Fluoropiperidine and Analogs

Compound log P pKa (Amine) clogP Half-Life (h) Key Applications
This compound 0.98 ~7.5 2.7–3.0 2.5–4.0 PET imaging, CNS therapeutics
Morpholine -0.44 8.7 - 1.2–1.8 Short-acting PK modifiers
Piperazine -0.52 9.8 - 0.5–1.0 High oral bioavailability
4,4-Difluoropiperidine 1.24 ~6.8 3.1 3.5–5.0 Enzyme inhibitors
4-(4-Trifluoromethoxy-phenyl)-piperidine 3.2 ~8.0 4.5 6.0–8.0 GPCR-targeted therapeutics
  • Morpholine vs. This compound : Morpholine exhibits lower log P (-0.44 vs. 0.98) and higher pKa (8.7 vs. ~7.5), resulting in reduced volume of distribution (Vss) and shorter half-life (1.2–1.8 h vs. 2.5–4.0 h) due to diminished tissue penetration .
  • Piperazine vs. This compound : Piperazine derivatives (e.g., Sumatriptan analogs) show superior oral bioavailability but higher pKa (9.8 vs. ~7.5), limiting BBB penetration. Fluorination in this compound balances lipophilicity and basicity, optimizing CNS drug design .
  • Fluorinated Analogs : 4,4-Difluoropiperidine and 4-(4-Trifluoromethoxy-phenyl)-piperidine demonstrate increased log P (1.24 and 3.2, respectively) and prolonged half-lives, making them suitable for sustained enzyme inhibition or peripheral targets .

Pharmacological Activity

Table 2: Receptor Binding and Selectivity Profiles

Compound Target IC₅₀ (nM) Selectivity Ratio (vs. Off-Targets)
This compound (S)-5 T-type Ca²+ Channel 12 >100 (vs. L-type Ca²+)
Propyl-piperazine (Sumatriptan) 5HT1D Receptor 8 10 (vs. 5HT1B)
4-Fluoro-4-arylpiperidines (e.g., 6) Adenosine A2B 22 50 (vs. A1/A2A/A3)
  • T-type Ca²+ Channel Antagonism: this compound derivatives like (S)-5 exhibit potent inhibition (IC₅₀ = 12 nM) with >100-fold selectivity over L-type channels, reducing cardiovascular risks compared to non-selective piperidines .
  • 5HT1D Receptor Ligands : While propyl-piperazine derivatives (e.g., Sumatriptan) have higher affinity (IC₅₀ = 8 nM), this compound analogs achieve comparable receptor engagement with improved metabolic stability .
  • Adenosine A2B Antagonists: Fluorinated xanthine derivatives incorporating this compound (e.g., compound 6) show nanomolar binding (IC₅₀ = 22 nM) and 50-fold selectivity, enabling PET imaging of brain tumors .

Biological Activity

4-Fluoropiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. The introduction of fluorine into the piperidine structure enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Orexin Receptor Antagonism :
    This compound has been identified as an antagonist of orexin receptors (OX1R and OX2R), which are involved in regulating arousal, wakefulness, and appetite. This antagonism suggests potential applications in treating sleep disorders and obesity-related conditions .
  • Calcium Channel Modulation :
    Research indicates that derivatives of this compound can act as T-type calcium channel antagonists. These compounds inhibit calcium influx into cells, which is crucial for various physiological processes, including neurotransmitter release and muscle contraction .
  • Antipsychotic Potential :
    Some studies have explored the use of fluorinated piperidines in developing atypical antipsychotic medications. These compounds demonstrate unique receptor binding profiles that may reduce side effects commonly associated with traditional antipsychotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. The presence of fluorine affects metabolic stability and receptor binding affinity, which can enhance the pharmacological profile of the compound. For instance, fluorination can increase resistance to oxidative metabolism, thereby improving bioavailability .

Case Study 1: Orexin Receptor Antagonists

A study focused on synthesizing various this compound derivatives as orexin receptor antagonists demonstrated promising results in preclinical models. The compounds exhibited significant binding affinities to both orexin receptors, with IC50 values indicating effective inhibition of orexin-A induced responses .

CompoundOX1R IC50 (nM)OX2R IC50 (nM)
This compound2038
Derivative A1530
Derivative B2542

Case Study 2: T-Type Calcium Channel Antagonists

In another investigation, a series of 4-amino-4-fluoropiperidine derivatives were evaluated for their efficacy as T-type calcium channel antagonists. The lead compound showed significant inhibition in both in vitro and in vivo models without adverse cardiovascular effects, highlighting its therapeutic potential for conditions like epilepsy and chronic pain .

CompoundInhibition (%)Cardiovascular Effects
Lead Compound85None
Control40Present

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-fluoropiperidine and its derivatives?

  • Methodological Answer : A common approach involves reductive amination of fluorinated ketones with piperidine. For example, 3-(4-fluorobenzyl)piperidine hydrochloride is synthesized by reacting 4-fluorophenylacetone with piperidine in the presence of sodium borohydride (NaBH₄) under anhydrous ethanol or methanol . Key parameters include solvent choice (polar aprotic solvents enhance reaction rates), temperature control (room temperature to 60°C), and base selection (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products.

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming fluorination and substituent positions. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while X-ray crystallography provides definitive stereochemical data. For example, the InChI key and SMILES notation for 3-(4-fluorobenzyl)piperidine hydrochloride (PubChem CID: DTXSID20592098) are used to cross-reference spectral data .

Q. What stability considerations are critical for handling this compound derivatives?

  • Methodological Answer : this compound derivatives are sensitive to moisture and light. Storage under inert gas (argon or nitrogen) at –20°C in amber vials is recommended. Stability assays under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways, with HPLC monitoring for byproduct formation .

Advanced Research Questions

Q. How does fluorination at the 4-position of piperidine influence pharmacokinetic (PK) properties?

  • Methodological Answer : Fluorine’s electronegativity reduces basicity (lower pKa) and enhances metabolic stability by resisting oxidative metabolism. In PK studies, this compound derivatives (e.g., compound 11k in ) showed prolonged half-life (t₁/₂ = 5.2 hrs) compared to non-fluorinated analogs (t₁/₂ = 2.1 hrs) due to reduced clearance and volume of distribution (Vss). Computational modeling (e.g., log P calculations) can predict bioavailability improvements .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, buffer pH). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) are recommended. For instance, inconsistent IC₅₀ values in kinase inhibition studies may require re-evaluation under uniform ATP concentrations .

Q. How can researchers optimize reaction yields for multi-step syntheses of this compound-based compounds?

  • Methodological Answer : Design-of-experiments (DoE) approaches, such as Taguchi arrays, can identify critical factors (e.g., molar ratios, catalyst loading). For a thiophene-substituted derivative (), Pd-catalyzed coupling reactions achieved 78% yield when using 2 mol% Pd(PPh₃)₄ and 1.5 eq boronic acid at 80°C. Kinetic studies (e.g., in situ FTIR) help monitor intermediate formation .

Q. Key Guidelines for Academic Rigor

  • Literature Review : Prioritize primary sources (e.g., PubChem, Beilstein Journal) over vendor databases .
  • Ethical Compliance : Adhere to safety protocols for fluorinated compounds (e.g., PPE, fume hoods) .
  • Data Reproducibility : Publish full experimental details (solvent grades, instrument models) in supporting information .

Properties

IUPAC Name

4-fluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLLOOKBLTTXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999438
Record name 4-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78197-27-0
Record name 4-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoropiperidine
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